molecular formula C14H14N2O2S B2499075 (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide CAS No. 777879-31-9

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No.: B2499075
CAS No.: 777879-31-9
M. Wt: 274.34
InChI Key: DCVCSDBVBKTCRN-BQYQJAHWSA-N
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Description

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic organic compound that features a furan ring and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl precursor, followed by the formation of the benzothiazole intermediate. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the prop-2-enamide moiety may produce the corresponding propanamide.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its structure suggests it could interact with specific molecular targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in areas such as polymer science or nanotechnology.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)acrylohydrazide: A compound with a similar furan ring but different functional groups.

    N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide: A compound with a similar benzothiazole moiety but different substituents.

Uniqueness

(2E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide is unique due to its combination of a furan ring and a benzothiazole moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13(8-7-10-4-3-9-18-10)16-14-15-11-5-1-2-6-12(11)19-14/h3-4,7-9H,1-2,5-6H2,(H,15,16,17)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVCSDBVBKTCRN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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